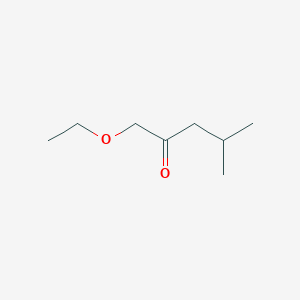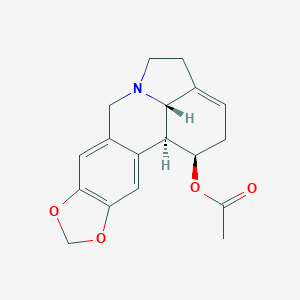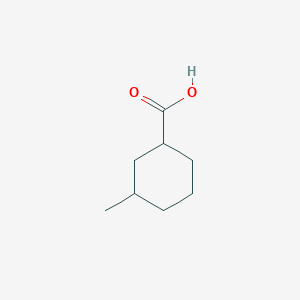
3,5-Dibromo-4-methylaniline
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of derivatives similar to 3,5-Dibromo-4-methylaniline often involves palladium-catalyzed reactions. For example, Rizwan et al. (2021) described the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs through Suzuki cross-coupling reactions, achieving high yields and incorporating various functional moieties (Rizwan et al., 2021).
Molecular Structure Analysis
The molecular structure of compounds related to 3,5-Dibromo-4-methylaniline can be studied using density functional theory (DFT). Rizwan et al. (2021) performed DFT investigations on synthesized analogues to determine their structural characteristics and calculated various reactivity descriptors like ionization energy, electron affinity, and chemical hardness (Rizwan et al., 2021).
Chemical Reactions and Properties
The Suzuki cross-coupling reactions used in the synthesis of similar compounds demonstrate the chemical reactivity of these molecules. This process allows for the incorporation of different functional groups, significantly affecting the compound's chemical properties (Rizwan et al., 2021).
Applications De Recherche Scientifique
3,5-Dichloroanilines, closely related to 3,5-Dibromo-4-methylaniline, are markers of non-persistent pesticides and are significant for biological monitoring and exposure assessment, especially in populations exposed through diet (Turci et al., 2006).
Haloanilines, including 3,5-dihaloaniline variants, demonstrate nephrotoxic effects in vitro, highlighting their potential health implications (Hong et al., 2000).
(E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline analogs have been synthesized via Suzuki cross-coupling reactions, revealing their potential in developing materials with non-linear optical properties (Rizwan et al., 2021).
2-fluoro-4-methylaniline, a related compound, has been studied for its toxic effects on earthworms, contributing to the understanding of xenobiotic toxicity and environmental impact (Bundy et al., 2002).
4,4'-methylene-bis(2-methylaniline), another related compound, has been shown to cause tumors in rats, emphasizing the importance of studying the carcinogenic potential of such chemicals (Stula et al., 1975).
Novel oxime derivatives synthesized from 3,5-dichloroaniline have been evaluated for their antioxidant activities, indicating their potential use in mitigating oxidative stress conditions (Topçu et al., 2021).
The carcinogenic potential of 4-chloro-2-methylaniline, a related compound, has been investigated, highlighting the importance of understanding the biochemical mechanisms of action and activation in carcinogens (Hill et al., 1979).
Synthesis methods for dibromoaniline, which is an important organic intermediate for pharmaceuticals, involve steps related to 3,5-dibromo-4-methylaniline (Rui-xue, 2004).
Safety and Hazards
3,5-Dibromo-4-methylaniline is harmful if swallowed and causes skin and serious eye irritation . It may also cause respiratory irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .
Mécanisme D'action
Target of Action
3,5-Dibromo-4-methylaniline is primarily used as a pharmaceutical intermediate . It’s important to note that the targets can vary depending on the specific pharmaceutical application.
Pharmacokinetics
It’s worth noting that the compound is insoluble in water , which could impact its absorption and distribution in the body
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 3,5-Dibromo-4-methylaniline. For instance, its insolubility in water could affect how it’s stored and administered. Additionally, safety data suggests that it should be handled with care to avoid ingestion, inhalation, and contact with skin or eyes .
Propriétés
IUPAC Name |
3,5-dibromo-4-methylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br2N/c1-4-6(8)2-5(10)3-7(4)9/h2-3H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQZDIKCNODUMNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Br)N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426762 | |
| Record name | 3,5-Dibromo-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.94 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dibromo-4-methylaniline | |
CAS RN |
13194-73-5 | |
| Record name | 3,5-Dibromo-4-methylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60426762 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-Dibromo-4-methylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



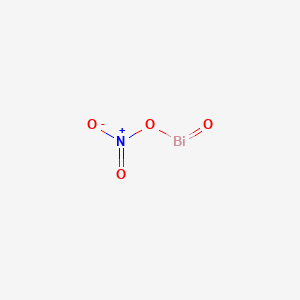
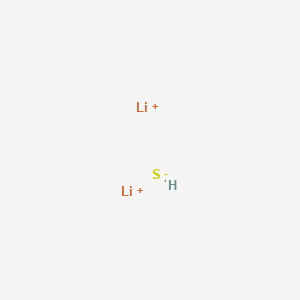
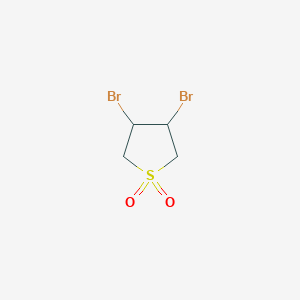
![magnesium;3-[(12E)-16-ethenyl-11-ethyl-3-methoxycarbonyl-17,21,26-trimethyl-12-(oxidomethylidene)-4-oxo-23,24,25-triaza-7-azanidahexacyclo[18.2.1.15,8.110,13.115,18.02,6]hexacosa-1(23),2(6),5(26),8,10,13(25),14,16,18(24),19-decaen-22-yl]propanoate;hydron](/img/structure/B84022.png)

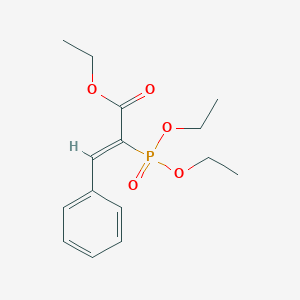

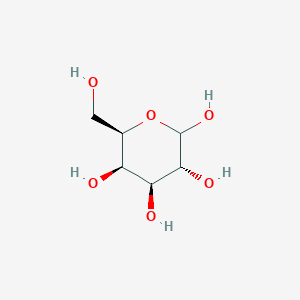
![[1,1'-Biphenyl]-2,5-diol, 4'-methyl-](/img/structure/B84033.png)

